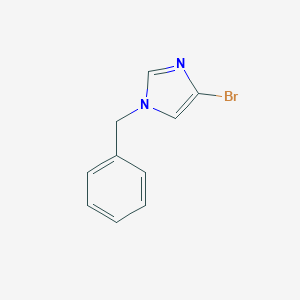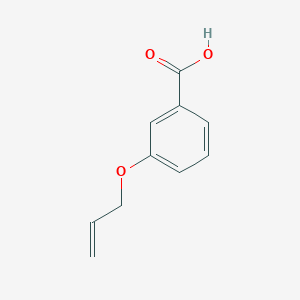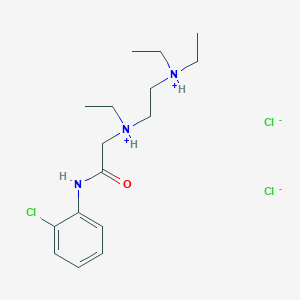
Hapalindole F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hapalindole F is a naturally occurring alkaloid that has been isolated from several cyanobacteria species. It is a complex molecule with a unique structure, making it an interesting subject of study for chemists and biologists alike. In recent years, there has been a growing interest in hapalindole F due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of hapalindole F is not fully understood, but it is believed to work by inhibiting the growth of cancer cells. It is thought to do this by interfering with the cell cycle, which prevents the cells from dividing and growing. Further research is needed to fully understand the mechanism of action of hapalindole F.
Effets Biochimiques Et Physiologiques
Hapalindole F has been shown to have several biochemical and physiological effects. It has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. It has also been shown to have neuroprotective properties, which could make it useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of hapalindole F is that it is a naturally occurring compound, which makes it easier to study in a laboratory setting. However, the complex structure of hapalindole F can make it difficult to synthesize, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for research on hapalindole F. One area of interest is in the development of new cancer treatments. Hapalindole F has shown promise in this area, and further research is needed to fully understand its potential as a cancer treatment. Another area of interest is in the development of new anti-inflammatory drugs. Hapalindole F has been shown to have anti-inflammatory properties, and further research is needed to determine its potential as a treatment for inflammatory diseases. Finally, researchers are interested in exploring the neuroprotective properties of hapalindole F, which could make it a valuable tool in the treatment of neurodegenerative diseases.
Conclusion
In conclusion, hapalindole F is a complex molecule with a unique structure that has potential applications in scientific research. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of hapalindole F and to explore its potential in the treatment of various diseases.
Applications De Recherche Scientifique
Hapalindole F has been used in several scientific research studies due to its potential therapeutic properties. One of the most promising applications is in the treatment of cancer. Studies have shown that hapalindole F has anti-cancer properties, making it a potential candidate for the development of new cancer treatments.
Propriétés
Numéro CAS |
101968-74-5 |
|---|---|
Nom du produit |
Hapalindole F |
Formule moléculaire |
C21H23ClN2S |
Poids moléculaire |
370.9 g/mol |
Nom IUPAC |
3-[(1S,2R,3R,4R,6S)-4-chloro-3-ethenyl-2-isothiocyanato-3-methyl-6-prop-1-en-2-ylcyclohexyl]-1H-indole |
InChI |
InChI=1S/C21H23ClN2S/c1-5-21(4)18(22)10-15(13(2)3)19(20(21)24-12-25)16-11-23-17-9-7-6-8-14(16)17/h5-9,11,15,18-20,23H,1-2,10H2,3-4H3/t15-,18-,19+,20-,21+/m1/s1 |
Clé InChI |
GRQUFNAGGOBDNI-GRARQNNCSA-N |
SMILES isomérique |
CC(=C)[C@H]1C[C@H]([C@]([C@@H]([C@@H]1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C)Cl |
SMILES |
CC(=C)C1CC(C(C(C1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C)Cl |
SMILES canonique |
CC(=C)C1CC(C(C(C1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



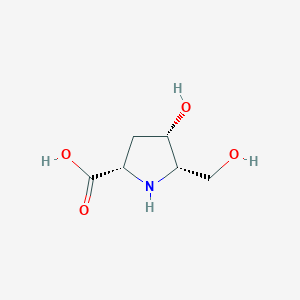
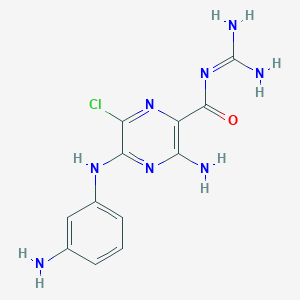
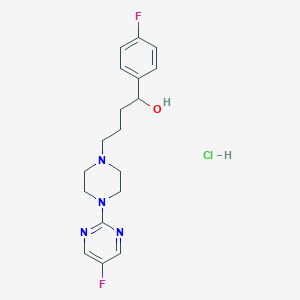
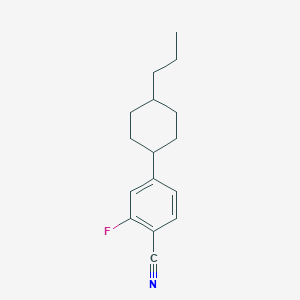
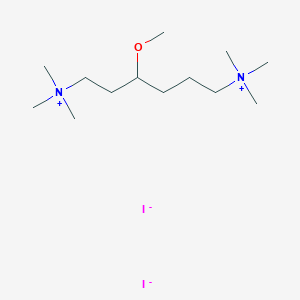
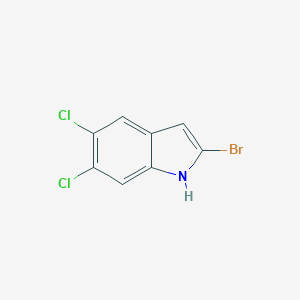
![tert-butyl N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12906.png)




